molecular formula C8H5N5O4 B11550683 4-nitro-5-(2-nitrophenyl)-2H-1,2,3-triazole

4-nitro-5-(2-nitrophenyl)-2H-1,2,3-triazole

Cat. No.: B11550683
M. Wt: 235.16 g/mol
InChI Key: RXKJVBIHCJIJCD-UHFFFAOYSA-N
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Description

4-Nitro-5-(2-nitrophenyl)-2H-1,2,3-triazole is a compound belonging to the class of nitroazoles Nitroazoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-5-(2-nitrophenyl)-2H-1,2,3-triazole typically involves the nitration of azoles. One common method is the nitration of 5-nitrimino-1,4H-1,2,4-triazole using nitric acid and acetic anhydride at low temperatures (–8 to –10°C) to form 4-nitro-5-nitrimino-1H-1,2,4-triazole . Further nitration of this product can yield the desired compound.

Industrial Production Methods

Industrial production methods for nitroazoles often involve continuous flow synthesis to minimize the accumulation of highly energetic and potentially explosive nitration products. This approach ensures safer scale-up and higher yields .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-5-(2-nitrophenyl)-2H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

4-Nitro-5-(2-nitrophenyl)-2H-1,2,3-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-nitro-5-(2-nitrophenyl)-2H-1,2,3-triazole involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and proteins, affecting their function and leading to its observed biological activities .

Comparison with Similar Compounds

4-Nitro-5-(2-nitrophenyl)-2H-1,2,3-triazole can be compared with other nitroazole compounds such as:

  • 4-Nitro-5-nitrimino-1H-1,2,4-triazole
  • 4-Nitro-1,2,3-triazole
  • 5-Nitro-1,2,4-triazole

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H5N5O4

Molecular Weight

235.16 g/mol

IUPAC Name

4-nitro-5-(2-nitrophenyl)-2H-triazole

InChI

InChI=1S/C8H5N5O4/c14-12(15)6-4-2-1-3-5(6)7-8(13(16)17)10-11-9-7/h1-4H,(H,9,10,11)

InChI Key

RXKJVBIHCJIJCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NNN=C2[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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